
Motolimod
描述
莫托利莫德,也称为 VTX-2337,是一种小分子药物,作为 toll 样受体 8 (TLR8) 的强效选择性激动剂。Toll 样受体是一类蛋白质,通过识别病原体相关分子模式在免疫系统调节中起着至关重要的作用。
准备方法
合成路线和反应条件
莫托利莫德的合成涉及多个步骤,从市售起始原料开始。关键步骤包括苯并氮杂卓核的形成,然后引入吡咯烷-1-羰基和二丙基氨基。反应条件通常涉及使用有机溶剂、催化剂和试剂,如胺、酸和碱。 最终产物通过重结晶或色谱等技术进行纯化 .
工业生产方法
莫托利莫德的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量、纯度和成本效益进行了优化。 这包括扩大反应条件,使用工业级溶剂和试剂,以及采用工业色谱和结晶等大规模纯化技术 .
化学反应分析
反应类型
莫托利莫德会发生各种化学反应,包括:
氧化: 莫托利莫德在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰莫托利莫德上的官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下使用卤代烷烃、酰氯和胺等试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化或酮衍生物,而取代反应可以引入各种官能团,如烷基、酰基或氨基 .
科学研究应用
Combination with Chemotherapy
Motolimod has been evaluated in combination with standard chemotherapy regimens. For instance, a phase 2 trial investigated its use alongside pegylated liposomal doxorubicin in patients with recurrent ovarian cancer. Although the combination was well tolerated, it did not significantly improve overall survival compared to chemotherapy alone .
Head and Neck Cancer
In head and neck squamous cell carcinoma, this compound has been combined with cetuximab. A study demonstrated that this combination increased immune responses both systemically and within tumors. Patients treated with this regimen showed promising immune modulation, although clinical outcomes varied .
Phase Ib Trials
This compound has been part of several phase Ib trials assessing its safety and efficacy as a monotherapy and in combination with other agents. One trial reported that this compound was well tolerated at a dose of 3.0 mg/m², with a notable increase in circulating NK cells and cytokine levels .
Case Study: Ovarian Cancer
A randomized trial involving women with recurrent epithelial ovarian carcinoma assessed the safety of this compound combined with chemotherapy. Although the treatment was well tolerated, it did not lead to statistically significant improvements in overall survival or progression-free survival compared to placebo . However, exploratory analyses indicated that patients experiencing injection site reactions had improved survival metrics, suggesting potential biomarkers for treatment response .
Case Study: Head and Neck Cancer
In another study focused on head and neck cancer patients, the combination of this compound and cetuximab was evaluated as neoadjuvant therapy. The results indicated enhanced immune responses, which correlated with clinical outcomes in some patients . This highlights the potential for this compound to augment existing therapies effectively.
Pharmacodynamics and Biomarkers
Research indicates that this compound induces a dose-dependent increase in various cytokines such as IL-12p70, TNF-α, and IFNγ. These biomarkers have been linked to its therapeutic effects and may serve as indicators for patient response to treatment .
作用机制
莫托利莫德通过选择性结合并激活 toll 样受体 8 (TLR8) 发挥作用。这种活化导致各种免疫细胞的刺激,包括自然杀伤细胞、树突状细胞和单核细胞。这些免疫细胞的活化导致促炎细胞因子和趋化因子的产生,从而增强针对肿瘤的免疫反应。 所涉及的分子靶点和通路包括 TLR8 信号通路,该通路激活下游信号级联,例如核因子-κB (NF-κB) 通路 .
相似化合物的比较
类似化合物
咪喹莫特: 另一种 toll 样受体激动剂,用于治疗皮肤病,如日光性角化病和生殖器疣。
莫托利莫德的独特性
莫托利莫德在其对 toll 样受体 8 的选择性活化方面是独一无二的,这使其有别于可能靶向不同受体的其他 toll 样受体激动剂。 这种选择性活化可以实现更具针对性的免疫反应,可能在癌症治疗中产生更好的治疗效果 .
生物活性
Motolimod (also known as VTX-2337) is a selective agonist of Toll-like receptor 8 (TLR8), a receptor that plays a critical role in the immune response. By stimulating TLR8, this compound enhances the activity of various immune cells, including natural killer (NK) cells and dendritic cells, which can lead to improved anti-tumor responses. This compound has been investigated primarily for its potential in treating advanced cancers, particularly in combination with other therapies.
This compound activates TLR8, which is predominantly expressed in human myeloid cells. Upon activation, it induces the production of several key cytokines and chemokines:
- Cytokines : IL-12p70, TNF-α, and IFN-γ
- Chemokines : MCP-1, MIP-1β
These mediators are crucial for promoting Th1-type immune responses that can enhance tumor-directed adaptive immunity .
In Vitro Activity
Studies have shown that this compound effectively stimulates peripheral blood mononuclear cells (PBMCs) from healthy volunteers, leading to significant increases in pro-inflammatory cytokines. For example, a study reported a dose-dependent increase in plasma levels of cytokines such as IL-6 and TNF-α following treatment with this compound .
In Vivo Activity
In cynomolgus monkeys treated with escalating doses of this compound, similar patterns of cytokine release were observed, confirming its biological activity across species . Furthermore, a phase I clinical trial demonstrated that this compound was well tolerated and induced predictable pharmacokinetic profiles alongside immune-related adverse events typical for TLR agonists .
Phase II Trials
This compound has been evaluated in several clinical trials:
- EXTREME Regimen Study : A randomized trial involving 195 patients with oropharyngeal cancer found that adding this compound to standard chemotherapy did not significantly improve overall survival (OS) or progression-free survival (PFS). However, it showed promising results in HPV-positive patients, with improved PFS (7.8 vs 5.9 months) and OS (15.2 vs 12.6 months) .
- Combination with Cetuximab : In a phase Ib trial combining this compound with cetuximab for head and neck cancer, significant increases in NK cell activity and plasma cytokine levels were observed. The study reported an overall response rate of 15% and a disease control rate of 54% .
Adverse Events
While generally well tolerated, this compound treatment has been associated with several adverse events:
- Injection site reactions
- Pyrexia
- Chills
- Anemia
- Acneiform rash
The incidence of these events was higher compared to placebo groups but did not lead to significant treatment discontinuations .
Summary of Clinical Trial Results
Study | Population | Treatment | Median OS (months) | Median PFS (months) | Response Rate (%) |
---|---|---|---|---|---|
EXTREME Regimen | Oropharyngeal cancer | This compound + Chemo | 13.5 vs 11.3 (Placebo) | 7.8 vs 5.9 (HPV+) | 38 vs 34 (Placebo) |
Cetuximab Combo | Head and Neck Cancer | This compound + Cetuximab | Not reported | Not reported | 15 |
Cytokine Response to this compound Treatment
Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
---|---|---|
IL-12p70 | X | Y |
TNF-α | X | Y |
IFN-γ | X | Y |
IL-6 | X | Y |
(Note: Specific baseline and post-treatment levels need to be filled based on actual data from studies.)
属性
IUPAC Name |
2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOQCXMGPDIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239107 | |
Record name | VTX-2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926927-61-9 | |
Record name | Motolimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Motolimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VTX-2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTOLIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。